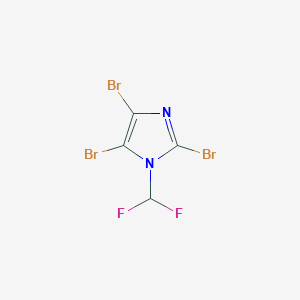

2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Description

2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole is a halogenated imidazole derivative characterized by three bromine atoms at positions 2, 4, and 5 of the imidazole ring and a difluoromethyl group at the N1 position. Such compounds are typically intermediates in pharmaceutical synthesis or ligands for metal coordination due to their electron-deficient aromatic systems .

Properties

IUPAC Name |

2,4,5-tribromo-1-(difluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3F2N2/c5-1-2(6)11(4(8)9)3(7)10-1/h4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWJMIHCRGSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N(C(=N1)Br)C(F)F)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole typically involves the bromination of 1-(difluoromethyl)imidazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2, 4, and 5 positions of the imidazole ring .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2,4,5-tribromo-1H-imidazole exhibits notable antimicrobial properties. A study identified this compound in the egg masses of muricid molluscs, suggesting its role in providing antimicrobial defense mechanisms against pathogens . The compound's structure allows it to interact with microbial membranes or cellular processes, leading to growth inhibition.

Anti-inflammatory Properties

Imidazole derivatives, including 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole, have been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, similar imidazole derivatives have shown effectiveness in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Its ability to inhibit specific cancer cell lines has been documented, with studies showing that modifications to the imidazole core can enhance cytotoxicity against various cancer types . The introduction of fluorine atoms into the structure is known to improve biological activity significantly .

Bioremediation

Due to its brominated structure, this compound may also play a role in bioremediation efforts. Brominated compounds are often studied for their ability to degrade pollutants in the environment. Research into the degradation pathways of such compounds could lead to innovative solutions for environmental cleanup .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The bromine and fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Brominated Imidazoles with Alkyl/Aryl Substituents

- Its molecular formula is C₁₀H₇Br₃N₂, with a higher molecular weight (401.89 g/mol) than the target compound .

- 2,4,5-Tribromo-1-isopropyl-1H-imidazole (CAS 863485-29-4) : The isopropyl group introduces steric hindrance, which may slow metabolic degradation. Its InChIKey (VVGQUAILRKCRJR-UHFFFAOYSA-N) suggests distinct conformational preferences compared to the difluoromethyl variant .

- Target Compound (Difluoromethyl substituent) : The difluoromethyl group (–CF₂H) reduces basicity at the imidazole nitrogen due to electron-withdrawing effects, enhancing metabolic stability and bioavailability, as seen in fluorinated pharmaceuticals .

Fluorinated Imidazoles

- However, bromine’s larger atomic radius in the target compound may enhance halogen bonding in protein interactions .

- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole : The fluorophenyl group lowers the compound’s pKa compared to brominated analogs, altering solubility and ionization under physiological conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on isopropyl analog.

Biological Activity

2,4,5-Tribromo-1-(difluoromethyl)-1H-imidazole is a halogenated imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes three bromine atoms and a difluoromethyl group, contributing to its reactivity and biological properties.

- IUPAC Name : this compound

- Molecular Formula : C4HBr3F2N2

- Molecular Weight : 354.77 g/mol

- CAS Number : 2551116-49-3

Synthesis

The synthesis of this compound involves a difluoromethylation reaction of 2,4,5-tribromo-1H-imidazole using ethyl difluorobromoacetate in the presence of potassium carbonate as a base. This method has shown to produce high yields (up to 97%) with good purity (98%) under mild conditions, making it suitable for industrial applications .

Antiviral Activity

Research indicates that compounds containing the difluoromethyl group exhibit significant antiviral properties. Specifically, this compound has been identified as a promising candidate in the development of drugs targeting retroviral infections. The presence of the difluoromethyl group enhances binding affinity to viral proteins, which is crucial for inhibiting viral replication .

Anticancer Properties

The compound has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of chronic myeloid leukemia (K-562) cells with low cytotoxicity. The introduction of fluorine atoms into the structure has been linked to improved biological activity against cancer cells .

The proposed mechanism of action for this compound involves interference with cellular signaling pathways. It has been observed to affect oxidative phosphorylation processes in neuronal cells, leading to apoptosis in cancerous cells. The compound acts as an uncoupler of oxidative phosphorylation, which can lead to energy depletion in rapidly dividing cells .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic methodologies for preparing halogenated imidazole derivatives like 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole?

Multi-component reactions (MCRs) and tandem synthetic strategies are commonly employed. For example, one-pot syntheses using aldehydes, amines, and brominating agents under reflux conditions (e.g., acetic acid or ethanol at 80–120°C) can yield trisubstituted imidazoles. A typical protocol involves sequential condensation and cyclization steps, with bromine introduced via electrophilic substitution or via pre-brominated precursors . Key reagents include NHOAc as a catalyst and bromine sources like NBS (N-bromosuccinimide). Yields for analogous compounds range from 65% to 85% depending on substituent steric effects .

Q. How is structural characterization performed for brominated and fluorinated imidazoles?

A combination of spectroscopic and analytical techniques is used:

- NMR : H and C NMR identify substituent positions. For example, the difluoromethyl group (-CFH) shows distinct F NMR signals near -120 ppm, while bromine substituents deshield adjacent protons (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- MS/HRMS : Confirms molecular weight and halogen isotopic patterns (e.g., M+2 and M+4 peaks for Br) .

- IR : C-F stretches appear at 1100–1250 cm, and C-Br at 500–600 cm .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic and steric properties in imidazole derivatives?

The -CFH group exhibits strong electron-withdrawing effects, reducing the basicity of the imidazole nitrogen and altering π-electron delocalization. This enhances metabolic stability and bioavailability by minimizing undesired protonation at physiological pH . Steric effects from bromine substituents (van der Waals radius: Br ≈ 1.85 Å) may hinder rotational freedom, as observed in crystallographic studies of related compounds (e.g., dihedral angles < 10° between imidazole and aryl rings) .

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

Discrepancies in H NMR shifts (e.g., overlapping peaks for Br and CFH groups) can be addressed via:

- Decoupling experiments : Differentiate coupled protons near electronegative substituents.

- X-ray crystallography : Resolves ambiguities in regiochemistry. For example, in 2-(2,4-difluorophenyl)-4,5-dimethyl-1H-imidazole, crystallography confirmed substituent positions with R factor = 0.048 .

- DFT calculations : Predict chemical shifts and validate experimental data .

Q. How can QSAR models guide the design of bioactive imidazole analogs?

Comparative Molecular Similarity Indices Analysis (CoMSIA) of imidazole derivatives correlates substituent effects with biological activity. For instance, bulky bromine atoms at positions 2,4,5 enhance hydrophobic interactions in enzyme binding pockets, while the -CFH group improves membrane permeability. A CoMSIA study on 44 analogs demonstrated predictive r > 0.8 for antiepileptic activity .

Methodological Tables

Q. Table 1: Representative Reaction Conditions for Imidazole Synthesis

| Precursors | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, amine, NHOAc | Acetic acid | 120°C, 6 hr | 78 | |

| Brominated aldehyde, CFH-amine | Ethanol | 80°C, 12 hr | 65 |

Q. Table 2: Key Spectroscopic Data for Analogous Compounds

| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-4,5-diphenylimidazole | 3.34 (OCH), 7.26–7.93 (Ar-H) | 121.3 (C-F), 158.9 (C-Br) | 220–223 |

| 2-(2,4-Difluorophenyl)-4,5-dimethylimidazole | 2.25 (CH), 7.42–7.89 (Ar-H) | 112.4 (C-F), 145.6 (C-N) | 106–107 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.